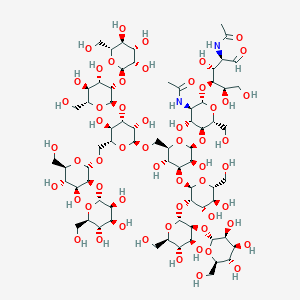
Fluorotris(triphenylphosphine)copper(I)
Overview
Description
Fluorotris(triphenylphosphine)copper(I): is an organometallic compound with the chemical formula C54H45CuFP3 . It consists of a copper(I) ion coordinated to three triphenylphosphine ligands and one fluorine atom. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry: Fluorotris(triphenylphosphine)copper(I) is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cycloadditions. Biology: It has applications in bioinorganic chemistry, studying metalloproteins and enzymes. Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems. Industry: It is utilized in the production of materials for electronics, such as thin films and semiconductors.
Mechanism of Action
The mechanism by which Fluorotris(triphenylphosphine)copper(I) exerts its effects involves its ability to coordinate to various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts as a catalyst or reagent to promote desired chemical changes.
Comparison with Similar Compounds
Fluorotris(triphenylphosphine)nickel(I)
Fluorotris(triphenylphosphine)palladium(I)
Fluorotris(triphenylphosphine)zinc(I)
Uniqueness: Fluorotris(triphenylphosphine)copper(I) is unique in its ability to catalyze specific reactions and its stability under various conditions. Its use in cross-coupling reactions and cycloadditions sets it apart from other similar compounds.
Properties
IUPAC Name |
fluorocopper;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.Cu.FH/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJARODAQSGFQE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45CuFP3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746352 | |
| Record name | Fluorocopper--triphenylphosphane (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25753-74-6 | |
| Record name | Fluorocopper--triphenylphosphane (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25753-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about fluorotris(triphenylphosphine)copper(I) as a catalyst?
A1: Fluorotris(triphenylphosphine)copper(I) has shown promise as a catalyst for enantioselective hydrosilylation of ketones. [] This means it can facilitate the addition of a silicon-hydrogen bond across a carbon-oxygen double bond in a ketone, preferentially forming one enantiomer (mirror image) of the product over the other. This selectivity is crucial in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities.
Q2: How does the structure of fluorotris(triphenylphosphine)copper(I) impact its catalytic activity?
A2: Research indicates that the presence of bulky substituents on the diphosphine ligands used in conjunction with fluorotris(triphenylphosphine)copper(I) can significantly enhance the enantioselectivity of the hydrosilylation reaction. [] This suggests that steric factors around the copper center play a crucial role in controlling the approach of the reactants and, consequently, the stereochemical outcome of the reaction.
Q3: Has the structure of fluorotris(triphenylphosphine)copper(I) been definitively determined?
A3: Yes, the solid-state structure of fluorotris(triphenylphosphine)copper(I) has been determined using single-crystal X-ray diffraction. [, ] This technique reveals the precise three-dimensional arrangement of atoms within the molecule, providing valuable insights into its bonding and potential reactivity.
Q4: What spectroscopic techniques have been used to characterize fluorotris(triphenylphosphine)copper(I)?
A4: Solid-state ³¹P CP-MAS NMR spectroscopy has been employed to characterize fluorotris(triphenylphosphine)copper(I). [] This technique allows researchers to probe the phosphorus environments within the molecule, providing information about the coordination of the triphenylphosphine ligands to the copper center.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)

![(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride](/img/structure/B1512794.png)
![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)





